molecular formula C13H11Br2NO2 B7537843 5-bromo-N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide

5-bromo-N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide

Cat. No. B7537843
M. Wt: 373.04 g/mol
InChI Key: HTRRHZQDXYKKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPH-1358 and is a member of the furan carboxamide family. BPH-1358 has been synthesized through a multi-step process and has shown promising results in scientific research.

Mechanism of Action

BPH-1358 acts as a selective antagonist of the serotonin 5-HT2B receptor. It binds to the receptor and blocks the action of serotonin, which is a neurotransmitter that is involved in various physiological processes. The blockade of the receptor by BPH-1358 has been shown to have beneficial effects in various disease models.
Biochemical and Physiological Effects:
BPH-1358 has been shown to have beneficial effects in various disease models. In a study conducted on pulmonary arterial hypertension, BPH-1358 was found to reduce pulmonary arterial pressure and improve cardiac function. In another study conducted on cardiac fibrosis, BPH-1358 was found to reduce collagen deposition and improve cardiac function. These effects are thought to be mediated through the blockade of the serotonin 5-HT2B receptor.

Advantages and Limitations for Lab Experiments

BPH-1358 has several advantages for use in lab experiments. It has a high affinity for the serotonin 5-HT2B receptor and is a selective antagonist, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, BPH-1358 has limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, it has a short half-life, which can limit its effectiveness in long-term experiments.

Future Directions

There are several future directions for the study of BPH-1358. One potential direction is the development of more potent and selective antagonists of the serotonin 5-HT2B receptor. Another potential direction is the study of the role of the serotonin 5-HT2B receptor in other disease models, such as cancer and obesity. Additionally, the use of BPH-1358 in combination with other drugs for the treatment of various diseases should be explored.

Synthesis Methods

BPH-1358 is synthesized through a multi-step process that involves the reaction of 2-bromobenzylamine with furan-2-carboxylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate compound, which is then treated with bromine to yield BPH-1358. The synthesis method has been optimized to yield high purity BPH-1358.

Scientific Research Applications

BPH-1358 has been extensively studied for its potential applications in scientific research. It has been found to have a high affinity for the serotonin 5-HT2B receptor and has been used as a tool to study the role of this receptor in various physiological processes. BPH-1358 has also been studied for its potential applications in the treatment of various diseases, including pulmonary arterial hypertension and cardiac fibrosis.

properties

IUPAC Name

5-bromo-N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br2NO2/c1-16(8-9-4-2-3-5-10(9)14)13(17)11-6-7-12(15)18-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRRHZQDXYKKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1Br)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide

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